amino]acetamide](/img/structure/B297053.png)

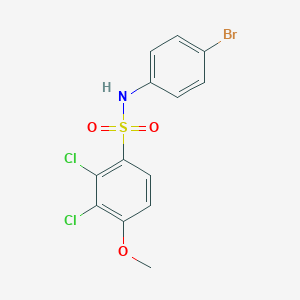

N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide, commonly known as FMISO, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. FMISO is a hypoxia imaging agent that is used to visualize hypoxic regions in tumors and other tissues.

作用機序

FMISO binds to proteins that are upregulated in hypoxic conditions, such as carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. FMISO is reduced in hypoxic conditions, forming a reactive intermediate that binds covalently to proteins. This covalent binding results in the accumulation of FMISO in hypoxic regions of tumors, which can be visualized using N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging.

Biochemical and Physiological Effects

FMISO has been shown to be safe and well-tolerated in clinical trials. It is rapidly cleared from the body, with a half-life of approximately 2 hours. FMISO does not have any known pharmacological effects, as it is used solely as a diagnostic imaging agent.

実験室実験の利点と制限

FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging has several advantages over other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT). FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging is highly sensitive and specific for hypoxic regions of tumors, allowing for accurate visualization of tumor hypoxia. FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging can also be used to monitor therapeutic response, as changes in FMISO uptake can indicate changes in tumor hypoxia.

One limitation of FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging is its limited spatial resolution, which can make it difficult to distinguish between hypoxic regions of tumors and other tissues. Additionally, FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging requires specialized equipment and expertise, which can limit its availability and accessibility.

将来の方向性

For FMISO research include the development of new radiopharmaceuticals that can target specific hypoxia-related proteins, such as CAIX. Additionally, the use of FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging in combination with other imaging modalities, such as MRI and CT, may improve the accuracy and specificity of tumor hypoxia visualization. Finally, the development of new therapeutic strategies that target hypoxic regions of tumors may be informed by FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging.

合成法

FMISO is synthesized from 3-fluoroaniline and 4-methoxybenzenesulfonyl chloride in a two-step process. In the first step, 3-fluoroaniline is reacted with sodium hydroxide to form the corresponding sodium salt. In the second step, the sodium salt is reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonyl derivative. The sulfonyl derivative is then reacted with N-methylglycine to form FMISO.

科学的研究の応用

FMISO is used in N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging to visualize hypoxic regions in tumors and other tissues. Hypoxia is a common feature of solid tumors and is associated with resistance to radiation therapy and chemotherapy. FMISO accumulates in hypoxic regions of tumors due to its ability to bind to proteins that are upregulated in hypoxic conditions. By visualizing hypoxic regions in tumors, FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging can help guide treatment decisions and monitor therapeutic response.

特性

分子式 |

C16H17FN2O4S |

|---|---|

分子量 |

352.4 g/mol |

IUPAC名 |

N-(3-fluorophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |

InChI |

InChI=1S/C16H17FN2O4S/c1-19(11-16(20)18-13-5-3-4-12(17)10-13)24(21,22)15-8-6-14(23-2)7-9-15/h3-10H,11H2,1-2H3,(H,18,20) |

InChIキー |

OKJMYJBJHZLQDP-UHFFFAOYSA-N |

SMILES |

CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=C(C=C2)OC |

正規SMILES |

CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=C(C=C2)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B296971.png)

![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296975.png)

![N-(sec-butyl)-2-[4-iodo(phenylsulfonyl)anilino]acetamide](/img/structure/B296976.png)

![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide](/img/structure/B296977.png)

![2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B296978.png)

![N-(2-isopropylphenyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296979.png)

![2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B296980.png)

![N-(2-isopropylphenyl)-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B296981.png)

![2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide](/img/structure/B296983.png)

![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-chlorobenzyl)acetamide](/img/structure/B296987.png)

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B296989.png)

![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B296992.png)

![N-butyl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B296993.png)